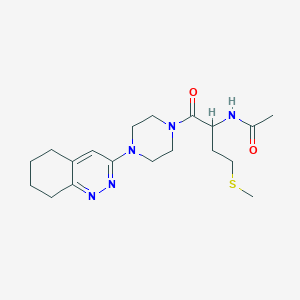
N-(4-(methylthio)-1-oxo-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)butan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(methylthio)-1-oxo-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)butan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H29N5O2S and its molecular weight is 391.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticholinesterase Activity
Compounds with similar structural features have been synthesized and evaluated for their anticholinesterase activity, which is significant in the context of treating diseases like Alzheimer's. For example, new thiazole-piperazines were designed as acetylcholinesterase inhibitors, demonstrating high inhibition rates, suggesting potential utility in cognitive disorders treatment (Yurttaş, Kaplancıklı, & Özkay, 2013).
Antimicrobial Activity
Several synthesized compounds, including piperazine derivatives, have been explored for their antimicrobial properties. A study on pyrimidinone and oxazinone derivatives fused with thiophene rings highlighted their good antibacterial and antifungal activities, comparable to standard drugs (Hossan et al., 2012).
Anti-Inflammatory and Analgesic Agents
Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds revealed their significant analgesic and anti-inflammatory activities. These findings suggest a potential pathway for developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
ACAT-1 Inhibition
A compound identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 exhibited selectivity and potential therapeutic implications for diseases involving ACAT-1 overexpression, indicating a route for addressing cardiovascular diseases and cholesterol management (Shibuya et al., 2018).
Properties
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2S/c1-14(25)20-17(7-12-27-2)19(26)24-10-8-23(9-11-24)18-13-15-5-3-4-6-16(15)21-22-18/h13,17H,3-12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQJKUZVEYWWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCN(CC1)C2=NN=C3CCCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
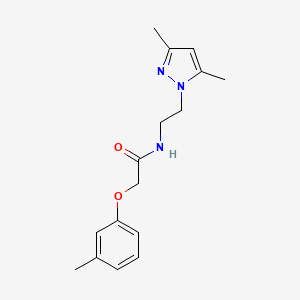
![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)


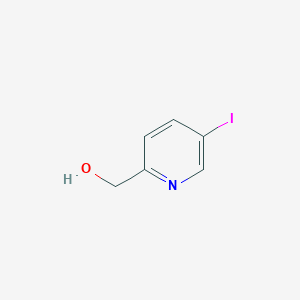
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)
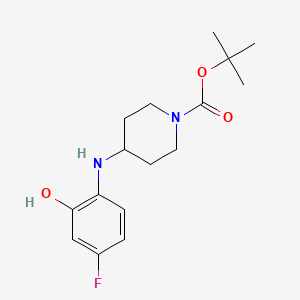

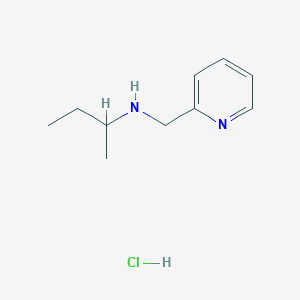
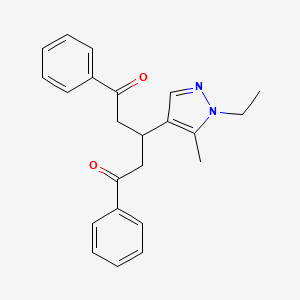
![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588964.png)

